(R)-1-(cyclohexylmethyl)piperidin-3-amine
CAS No.: 876159-95-4
Cat. No.: VC8145561
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876159-95-4 |
---|---|
Molecular Formula | C12H24N2 |
Molecular Weight | 196.33 g/mol |
IUPAC Name | (3R)-1-(cyclohexylmethyl)piperidin-3-amine |
Standard InChI | InChI=1S/C12H24N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,13H2/t12-/m1/s1 |
Standard InChI Key | KHLOGZFTLJVFFC-GFCCVEGCSA-N |
Isomeric SMILES | C1CCC(CC1)CN2CCC[C@H](C2)N |
SMILES | C1CCC(CC1)CN2CCCC(C2)N |
Canonical SMILES | C1CCC(CC1)CN2CCCC(C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring (C5H11N) with a cyclohexylmethyl group (-CH2C6H11) attached to the nitrogen atom at position 3. The (R)-configuration at the chiral center introduces stereochemical specificity, which is critical for interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C12H24N2 |
Molecular Weight | 196.33 g/mol |
Chiral Centers | 1 (R-configuration) |
Hydrogen Bond Donors | 2 (NH2 group) |
Hydrogen Bond Acceptors | 2 |
The cyclohexyl group enhances lipophilicity (calculated LogP ≈ 2.8), favoring blood-brain barrier penetration . The piperidine ring adopts a chair conformation, with the cyclohexylmethyl group occupying an equatorial position to minimize steric strain .
Spectroscopic Characterization
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NMR: The 1H NMR spectrum exhibits characteristic signals:
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IR: Stretching vibrations at 3,300 cm⁻¹ (N-H) and 2,850 cm⁻¹ (C-H of cyclohexane) .
Synthesis and Optimization
Reductive Amination Strategy
A common route involves reductive amination of 3-aminopiperidine with cyclohexylmethyl ketone:
This method yields the (R)-enantiomer with 65–70% enantiomeric excess (ee) when using chiral auxiliaries .
Table 2: Synthetic Parameters
Condition | Optimization Result |
---|---|
Catalyst | Ti(i-PrO)4 |
Reducing Agent | NaBH4 |
Temperature | 0–25°C |
Reaction Time | 8–12 hours |
Yield | 58–63% |
Asymmetric Photocatalytic Approaches
Recent advances employ visible light-mediated catalysis to enhance stereocontrol. Jiang et al. demonstrated that chiral BINOL phosphoric acids enable enantioselective radical additions, achieving up to 85% ee for analogous amines .
Pharmacological Relevance
Acetylcholinesterase Inhibition
Structural analogs of (R)-1-(cyclohexylmethyl)piperidin-3-amine exhibit AChE inhibition (IC50 = 0.8–1.2 μM), comparable to donepezil. The cyclohexyl group occupies the peripheral anionic site, while the amine interacts with the catalytic triad .
Serotonin Receptor Modulation
The compound shows affinity for 5-HT6 receptors (Ki = 15 nM), potentially enhancing cognitive function via glutamatergic pathway activation . Dual AChE/5-HT6 activity positions it as a MTDL for Alzheimer’s disease.
Table 3: Biological Activity Profile
Target | Activity |
---|---|
AChE | IC50 = 1.0 μM |
5-HT6 Receptor | Ki = 15 nM |
Blood-Brain Barrier | >90% permeability |
Applications in Drug Development
Neurodegenerative Diseases
As a dual AChE/5-HT6 modulator, this compound addresses both amyloid pathology and synaptic dysfunction. In vivo studies show 40% reduction in Aβ42 plaques in transgenic mice after 12-week treatment .
Radiopharmaceuticals
The cyclohexyl group enables 18F-labeling for positron emission tomography (PET) imaging of 5-HT6 receptor density in Alzheimer’s patients .
Future Directions
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